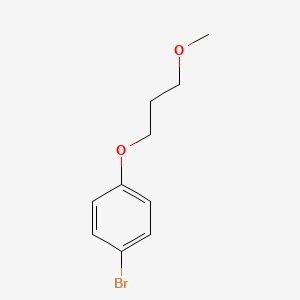

4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

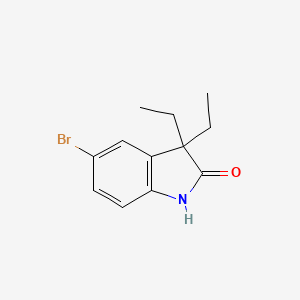

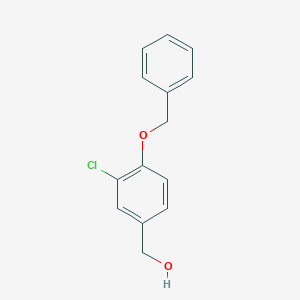

4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The pyrazole moiety is recognized as a pharmacophore, playing a significant role in numerous biologically active compounds, thus representing an important template for combinatorial and medicinal chemistry. Pyrazoles are utilized extensively as synthons in organic synthesis, with derivatives exhibiting a wide range of biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of heterocyclic appended pyrazoles has been achieved successfully under various conditions, providing valuable information for the further design of bioactive agents through modifications and derivatizations (A. M. Dar & Shamsuzzaman, 2015).

Pyrazole as a Privileged Scaffold in Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and its derivatives demonstrates their value as a building block for the synthesis of a variety of heterocyclic compounds. This reactivity has been leveraged in the synthesis of heterocycles like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of these compounds offers mild reaction conditions for the generation of diverse heterocycles, indicating their significance in synthesis and potential for innovative transformations (M. A. Gomaa & H. Ali, 2020).

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives have been identified with prominent pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and many more. Their versatility as pharmacophores has increased research interest, leading to the synthesis of new pyrazoline derivatives with potential as medicinal agents. Despite some being withdrawn due to side effects, ongoing research aims to develop new drug candidates bearing the pyrazole moiety with improved efficacy and reduced side effects (S. Ganguly & Sony Jacob, 2017).

Catalytic Applications and Synthesis Strategies

Recent research has explored the application of hybrid catalysts for the synthesis of pyrazole scaffolds, demonstrating their wide range of applicability in medicinal and pharmaceutical industries. These strategies offer insights into the synthesis of bioavailable pyrazole derivatives, highlighting the potential for developing lead molecules and broadening catalytic applications (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .

Properties

IUPAC Name |

4-bromo-5-(4-methoxyphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-8-4-2-7(3-5-8)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFDJJKFCUVOJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621825 |

Source

|

| Record name | 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474706-38-2 |

Source

|

| Record name | 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)